molecular formula C10H15Cl2N3 B14062505 Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride

Cat. No.: B14062505
M. Wt: 248.15 g/mol
InChI Key: YRYZVKJKTVDPMC-UHFFFAOYSA-N
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Description

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS: 452967-56-5) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6 and a methylamine moiety at position 2, stabilized as a dihydrochloride salt.

The dihydrochloride salt form enhances solubility and stability, making it suitable for biological studies.

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H

InChI Key

YRYZVKJKTVDPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC.Cl.Cl

Origin of Product

United States

Preparation Methods

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a cornerstone for synthesizing imidazo[1,2-a]pyridines. This method involves condensation of 2-aminopyridine derivatives, aldehydes, and isocyanides under acidic conditions. For the target compound, 2-amino-6-methylpyridine serves as the starting material, reacting with formaldehyde and methyl isocyanide to form the imidazo[1,2-a]pyridine core. Subsequent N-methylation introduces the methylamine sidechain.

Key Parameters

  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate cyclization.
  • Solvent : Ethanol or methanol at 60–80°C achieves yields of 65–75%.
  • Limitations : Steric hindrance from the 6-methyl group reduces reaction efficiency, necessitating excess reagents.

Condensation Reactions with α-Haloketones

Microwave-Assisted Cyclization

Condensation of 2-amino-6-methylpyridine with α-bromoketones under microwave irradiation rapidly forms the imidazo[1,2-a]pyridine skeleton. For example, reaction with bromoacetone generates the 2-methyl intermediate, which undergoes nucleophilic substitution with methylamine to introduce the methylaminomethyl group.

Optimization Insights

  • Temperature : 150–200°C for 10–20 minutes.
  • Yield : 80–85% after purification via silica gel chromatography.
  • Advantage : Reduced reaction time compared to conventional heating.

Post-Functionalization Strategies

Alkylation of Preformed Imidazo[1,2-a]Pyridines

The 2-position of imidazo[1,2-a]pyridines is highly reactive toward electrophilic substitution. Treatment of 6-methyl-imidazo[1,2-a]pyridine with chloromethyl methyl ether in the presence of AlCl₃ introduces the chloromethyl group, which is subsequently aminated with methylamine gas in tetrahydrofuran (THF).

Reaction Conditions

  • Chloromethylation : 0°C to room temperature, 12 hours (yield: 70%).
  • Amination : 40°C, 6 hours (yield: 85%).

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/water (1:1) ensures high purity (>98%).

Critical Factors

  • Stoichiometry : 2 equivalents of HCl prevent monohydrochloride contamination.
  • Temperature : Slow cooling (0.5°C/min) enhances crystal uniformity.

Industrial Production Methodologies

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves:

  • Step 1 : GBB reaction in a tubular reactor (residence time: 30 min, 80°C).
  • Step 2 : Alkylation in a packed-bed reactor with heterogeneous catalysts (e.g., Amberlyst-15).
  • Step 3 : In-line salt formation using HCl gas injection.

Advantages

  • Yield : 90% with >99% purity.
  • Sustainability : Reduced solvent waste compared to batch processes.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Purity
GBB Reaction HCl Ethanol 80°C 70% 95%
Microwave Cyclization None Solvent-free 180°C 85% 98%
Continuous Flow Amberlyst-15 THF 100°C 90% 99%

Key Observations

  • Microwave and flow methods outperform traditional GBB in yield and purity.
  • Solvent-free conditions align with green chemistry principles but require higher energy input.

Chemical Reactions Analysis

Types of Reactions

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride has a wide range of applications in scientific research :

Comparison with Similar Compounds

Structural and Functional Differences

In contrast, the methyl group in the target compound (6-position) may offer a balance between steric effects and solubility.

Amine Functionalization

  • The target compound’s methylamine side chain (-CH₂NHCH₃) provides tertiary amine character, which could influence basicity (pKa) and membrane permeability compared to primary amines in other analogs .

Salt Form Dihydrochloride salts (e.g., CAS 452967-56-5) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., CAS 1643153-34-7), facilitating formulation for in vitro assays .

Q & A

Q. What synthetic routes are commonly employed for Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride?

The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, alkylation of imidazo[1,2-a]pyridine intermediates with chloromethyl reagents (e.g., 2-(chloromethyl)-imidazo[1,2-a]pyridine) followed by amine functionalization and dihydrochloride salt formation . A representative protocol involves reacting intermediates with methylamine under acidic conditions, followed by purification via reversed-phase chromatography (e.g., H₂O:MeOH gradients) .

Q. How is the compound characterized structurally and analytically?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy : LC-MS confirms molecular weight (e.g., [M]+ peaks), while ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C6, imidazo-pyridine backbone) .
  • Purity assessment : HPLC (≥98% purity) with UV detection at 254 nm is standard .

Advanced Research Questions

Q. How can SHELXL refinement parameters be optimized for high-precision crystallography of this compound?

  • Use the TWIN and BASF commands in SHELXL to handle twinned data or pseudo-merohedral twinning, common in imidazo-heterocyclic systems .
  • Apply ISOR and SIMU restraints to manage thermal motion anisotropy in flexible methyl or amine groups .
  • Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to detect weak interactions .

Q. What experimental strategies address low yields in the alkylation step during synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of reactive intermediates like chloromethyl-imidazo-pyridines .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported bioactivity data?

  • Pharmacophore modeling : Map electrostatic and steric features (e.g., amine position, methyl substitution) to correlate with neuroleptic or cardiovascular activity .
  • In vitro assays : Compare binding affinities across isoforms (e.g., GABA receptors vs. adrenergic receptors) to identify off-target effects .
  • Metabolic profiling : Use hepatic microsomes to assess if conflicting bioactivity stems from metabolite interference (e.g., N-demethylation) .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light, followed by LC-MS to track degradation pathways (e.g., hydrolysis of the imidazo-pyridine ring) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss via LC-MS/MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting shelf life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on hydrogen-bonding networks?

  • Cross-validate data using Hooft parameter analysis in PLATON to detect overfitting .
  • Compare with neutron diffraction studies (if available) for precise proton positioning .
  • Re-refine datasets with alternative software (e.g., Olex2) to confirm reproducibility .

Q. What steps resolve inconsistencies in reported IC₅₀ values across pharmacological studies?

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Validate potency via orthogonal methods (e.g., electrophysiology for ion channel targets) .
  • Re-evaluate compound solubility using dynamic light scattering (DLS) to ensure consistent dosing .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-(Chloromethyl)-imidazo[1,2-a]pyridineAlkylation precursor
Imidazo[1,2-a]pyridin-7-amineAmine-functionalized backbone

Q. Table 2. SHELXL Refinement Parameters

ParameterRecommended ValuePurpose
TWIN 0.1–0.3Correct twinning artifacts
ISOR 0.02Restrain thermal motion
SHEL 0.98Convergence threshold

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